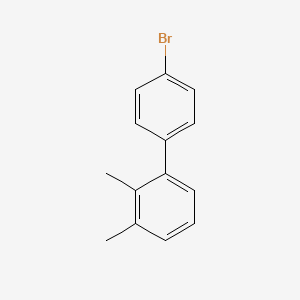

4-Bromo-2',3'-dimethylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEFSWUFIQQJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288376 | |

| Record name | 1,1′-Biphenyl, 4′-bromo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443346-01-7 | |

| Record name | 1,1′-Biphenyl, 4′-bromo-2,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443346-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 4′-bromo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 ,3 Dimethylbiphenyl and Its Advanced Derivatives

Precursor Synthesis and Strategic Functionalization for Biphenyl (B1667301) Construction

The successful synthesis of 4-Bromo-2',3'-dimethylbiphenyl hinges on the efficient preparation of its constituent aromatic rings, appropriately functionalized for subsequent coupling reactions. This involves the synthesis of halogenated aromatic compounds and organometallic reagents, which serve as the key components for the construction of the biphenyl scaffold.

Synthesis of Halogenated Aromatic Starting Materials

The preparation of halogenated aromatic compounds is a fundamental first step in the synthesis of biphenyls. For the synthesis of this compound, two key halogenated precursors can be envisioned: a 4-brominated phenyl ring and a 2,3-dimethylated phenyl ring bearing a halogen.

One common starting material is 1,4-dibromobenzene (B42075) , which is commercially available. This symmetric molecule provides the 4-bromophenyl moiety. Another crucial precursor is 1-bromo-2,3-dimethylbenzene . This compound can be synthesized through the bromination of 2,3-dimethylaniline (B142581) (2,3-xylidine) via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by treatment with a copper(I) bromide source.

Alternatively, to introduce a more reactive leaving group for cross-coupling, 1-bromo-4-iodobenzene (B50087) can be utilized. This mixed dihalobenzene allows for selective coupling at the more reactive carbon-iodine bond. The synthesis of 1-bromo-4-iodobenzene can be achieved from 4-bromoaniline (B143363) through diazotization followed by reaction with potassium iodide.

Preparation of Organoboron Reagents (e.g., (4-Bromo-2,3-dimethylphenyl)boronic acid)

Organoboron reagents, particularly boronic acids and their esters, are central to the widely used Suzuki-Miyaura cross-coupling reaction. For the synthesis of this compound, two primary boronic acid precursors can be synthesized: (4-bromophenyl)boronic acid and (2,3-dimethylphenyl)boronic acid .

(4-bromophenyl)boronic acid is a commercially available reagent. Its synthesis typically involves the reaction of a Grignard reagent, formed from 1,4-dibromobenzene, with a trialkyl borate (B1201080) followed by acidic hydrolysis.

The synthesis of (2,3-dimethylphenyl)boronic acid can be achieved from 1-bromo-2,3-dimethylbenzene. The process involves the formation of a Grignard reagent or an organolithium species from the aryl bromide, which is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the desired boronic acid.

While the specific synthesis of (4-Bromo-2,3-dimethylphenyl)boronic acid is less commonly documented, it could theoretically be prepared from 1,4-dibromo-2,3-dimethylbenzene (B1631555) through a similar organometallic route followed by borylation.

Generation of Other Organometallic Precursors

Besides organoboron reagents, other organometallic compounds can be employed in cross-coupling reactions. For instance, organozinc and organomanganese reagents are utilized in Negishi and other nickel-catalyzed couplings. These are typically generated in situ from the corresponding aryl halides. For the synthesis of this compound, this would involve the preparation of a 2,3-dimethylphenylzinc halide or a 4-bromophenylzinc halide from their respective aryl bromides. The generation of these reagents often involves the reaction of the aryl halide with an activated metal, such as zinc dust or a manganese salt in the presence of a reducing agent.

Carbon-Carbon Bond Formation Strategies for Biphenyl Assembly

The cornerstone of biphenyl synthesis lies in the efficient formation of the carbon-carbon bond connecting the two aromatic rings. Transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their high efficiency, functional group tolerance, and predictable selectivity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the synthesis of biaryl compounds. fishersci.co.uk This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organohalide. fishersci.co.uk For the synthesis of this compound, two primary Suzuki-Miyaura pathways can be employed:

Coupling of (2,3-dimethylphenyl)boronic acid with 1,4-dibromobenzene: In this approach, the less reactive C-Br bond of 1,4-dibromobenzene can be selectively coupled with (2,3-dimethylphenyl)boronic acid. Careful control of reaction conditions, such as the choice of catalyst, ligand, base, and temperature, is crucial to favor the mono-arylation product and minimize the formation of the di-arylated byproduct.

Coupling of (4-bromophenyl)boronic acid with 1-bromo-2,3-dimethylbenzene: This is a more direct and often preferred route as it involves the coupling of two different aryl halides, one of which is functionalized as a boronic acid. This strategy generally offers better control over the final product.

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], are commonly used. The choice of ligand is also critical, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized Buchwald-type ligands often employed to enhance catalytic activity and stability. The reaction is typically carried out in the presence of a base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), and in a suitable solvent system, which can range from toluene (B28343) and dioxane to aqueous mixtures.

Below is a hypothetical data table illustrating typical conditions and outcomes for the Suzuki-Miyaura synthesis of this compound, based on general literature precedents for similar couplings.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-2,3-dimethylbenzene | (4-bromophenyl)boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1,4-Dibromobenzene | (2,3-dimethylphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 78 |

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. nih.gov Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides and for reactions involving sterically hindered substrates. Similar to palladium catalysis, nickel-catalyzed couplings, such as the Negishi coupling (organozinc reagents) and Kumada coupling (Grignard reagents), are prominent methods for C-C bond formation.

For the synthesis of this compound, a nickel-catalyzed approach could involve the coupling of:

1-bromo-2,3-dimethylbenzene with a 4-bromophenyl organometallic reagent (e.g., Grignard or organozinc).

1,4-dibromobenzene with a 2,3-dimethylphenyl organometallic reagent .

A variety of nickel catalysts can be employed, often generated in situ from nickel(II) salts like NiCl₂ or Ni(acac)₂ in the presence of a ligand. Phosphine ligands, such as triphenylphosphine or bidentate ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), are commonly used to stabilize the nickel catalyst and promote the reaction. The choice of reaction conditions, including solvent and temperature, is critical for achieving high yields and selectivity.

A hypothetical data table illustrating potential conditions for the nickel-catalyzed synthesis of this compound is presented below.

| Entry | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-2,3-dimethylbenzene | (4-bromophenyl)magnesium bromide | NiCl₂(dppp) (5) | - | THF | 65 | 16 | 75 |

| 2 | 1,4-Dibromobenzene | (2,3-dimethylphenyl)zinc chloride | Ni(acac)₂ (5) | PPh₃ (10) | DMF | 80 | 24 | 68 |

Exploration of Other Transition Metal-Mediated Coupling Strategies

While Suzuki and Stille couplings are prominent, other transition metal-mediated reactions offer alternative pathways to construct the biphenyl scaffold of this compound. These methods, including the Heck, Sonogashira, and Negishi couplings, provide versatility in substrate scope and reaction conditions.

The Heck reaction , for instance, typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of a biphenyl derivative, a subsequent transformation of the vinyl group would be necessary. Similarly, the Sonogashira coupling unites an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would also require further steps to arrive at the target biphenyl structure. A 2018 study detailed the synthesis of a palladium-mediated metallodendrimer that served as an efficient homogeneous catalyst for both Sonogashira and Heck cross-coupling reactions. sapub.org

The Negishi coupling , which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, offers a direct route to the biphenyl core. nih.govrsc.org The mechanism involves oxidative addition of the aryl halide to the low-valent metal complex, followed by transmetalation from the organozinc reagent and subsequent reductive elimination to yield the coupled product. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Heck Coupling | Aryl Halide + Alkene | Palladium | Forms a C-C bond between an sp2 carbon and an sp2 carbon of an alkene. |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper | Creates a C-C bond between an sp2 carbon and an sp carbon. |

| Negishi Coupling | Organozinc Compound + Organohalide | Nickel or Palladium | Known for its high functional group tolerance and reactivity. nih.gov |

Classical Coupling Methods

Long-standing methods for biphenyl synthesis, such as the Ullmann and Gomberg-Bachmann reactions, remain relevant, particularly for specific applications or when transition metal catalysts are not desired.

The Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. slideshare.netnih.gov While traditionally requiring harsh reaction conditions, modern modifications have improved its scope and applicability. For the synthesis of an unsymmetrical biphenyl like this compound, a cross-coupling variation would be necessary.

The Gomberg-Bachmann reaction provides a pathway to unsymmetrical biaryls through the reaction of a diazonium salt with an aromatic compound. slideshare.netwikipedia.org This reaction proceeds via a radical mechanism. slideshare.net For instance, the synthesis of p-bromobiphenyl can be achieved from 4-bromoaniline and benzene (B151609). wikipedia.org However, a significant drawback of the original procedure is often low yields, typically less than 40%, due to competing side reactions of the diazonium salt. wikipedia.org

| Reaction | Reactants | Key Features |

| Ullmann Reaction | Two Aryl Halides | Copper-catalyzed, traditionally harsh conditions. slideshare.netnih.gov |

| Gomberg-Bachmann Reaction | Diazonium Salt + Arene | Radical mechanism, suitable for unsymmetrical biphenyls. slideshare.netwikipedia.org |

Direct Functionalization Approaches on Biphenyl and its Precursors

Direct functionalization offers an alternative and often more atom-economical approach to synthesizing this compound by modifying a pre-existing biphenyl or a precursor molecule.

Regioselective Bromination of Dimethylbiphenyls

The direct bromination of 2,3-dimethylbiphenyl presents a straightforward route to the target compound. However, achieving the desired regioselectivity for the bromine to be introduced at the 4-position of the unsubstituted phenyl ring can be challenging. The directing effects of the two methyl groups on the other ring will influence the position of bromination. Various brominating agents and reaction conditions can be employed to control the regioselectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for selective bromination. nih.gov The choice of solvent can also play a crucial role; for example, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied in both 1,1,1-trichloroethane (B11378) and benzotrifluoride. researchgate.netamanote.comlookchem.com

Directed Alkylation and Arylation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.frbaranlab.org This strategy involves the use of a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent, to a specific ortho position. The resulting aryllithium species can then react with an electrophile to introduce a desired substituent. While this is highly effective for ortho-substitution, its direct application for introducing alkyl or aryl groups at other positions requires more complex strategies. For instance, a combination of DoM and a subsequent cross-coupling reaction, like a Suzuki-Miyaura coupling, can be employed to achieve the desired substitution pattern. nih.gov

Friedel-Crafts Acylation and Subsequent Reductions in Biphenyl Synthesis

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.govresearchgate.netresearchgate.netjk-sci.com For the synthesis of a biphenyl precursor, one could perform a Friedel-Crafts acylation on a suitable benzene derivative, followed by the formation of the second aromatic ring. Subsequently, the introduced ketone can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. jk-sci.com For example, 4-phenylbenzoyl-propionic acid can be prepared through the Friedel-Crafts acylation of biphenyl with succinic anhydride. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact and improve sustainability. researchgate.netpharmacyjournal.org These principles can be applied to the synthesis of this compound by focusing on several key areas.

One major focus is the use of more environmentally benign solvents or even solvent-free conditions. mdpi.com For example, the use of ionic liquids or aqueous solvents has been explored as greener alternatives for bromination reactions. researchgate.net Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. pharmacyjournal.org

The development of eco-friendly brominating reagents is also a significant area of research. For instance, a versatile brominating reagent can be prepared from the alkaline intermediate of the conventional bromine recovery process, which avoids the handling of hazardous liquid bromine. rsc.org Furthermore, the use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it can reduce waste and energy consumption. pharmacyjournal.org Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions for reactions like bromination. mdpi.comresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. pharmacyjournal.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the biphenyl core. |

| Catalysis | Employing recyclable catalysts to minimize waste and improve reaction efficiency. pharmacyjournal.org |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce energy consumption. mdpi.com |

Spectroscopic and Structural Elucidation of 4 Bromo 2 ,3 Dimethylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of "4-Bromo-2',3'-dimethylbiphenyl" is anticipated to display a complex pattern of signals in the aromatic region, alongside distinct singlets for the methyl groups. The protons on the brominated phenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted aromatic system. The protons on the dimethylated phenyl ring would likely present more complex splitting patterns due to their proximity and coupling with each other. The two methyl groups, being in different positions (ortho and meta to the biphenyl (B1667301) linkage), are expected to have slightly different chemical shifts, appearing as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.5 | d | 2H | Protons on brominated ring |

| ~ 7.3 | d | 2H | Protons on brominated ring |

| ~ 7.1 - 7.2 | m | 3H | Protons on dimethylated ring |

| ~ 2.3 | s | 3H | 2'-Methyl group |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. For "this compound", a total of 14 distinct carbon signals are expected, corresponding to the 12 aromatic carbons and the two methyl carbons. The carbon atom attached to the bromine atom will exhibit a characteristic chemical shift. The quaternary carbons at the biphenyl linkage and those bearing the methyl groups will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 140 - 142 | C-1' (ipso-carbon of dimethylated ring) |

| ~ 139 | C-1 (ipso-carbon of brominated ring) |

| ~ 137 | C-2' (carbon with methyl group) |

| ~ 138 | C-3' (carbon with methyl group) |

| ~ 132 | CH carbons of brominated ring |

| ~ 128 - 130 | CH carbons of both rings |

| ~ 125 | CH carbons of dimethylated ring |

| ~ 121 | C-4 (carbon with bromine) |

| ~ 20 | 2'-Methyl carbon |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial relationships within the "this compound" molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the methyl and bromo substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the through-space proximity of atoms. For "this compound," NOESY can provide information about the relative orientation of the two aromatic rings and the spatial relationship between the methyl groups and the protons on the adjacent ring. This is critical for confirming the substitution pattern and understanding the conformational preferences of the molecule. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with high confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound (C₁₄H₁₃Br)

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 260.0201 |

Note: These are calculated values. Experimental values should be within a few ppm of the calculated mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of the "this compound" sample and to confirm its identity. The gas chromatogram would show a single major peak, indicating the purity of the compound, with a characteristic retention time. The mass spectrum obtained from this peak would display the molecular ion and a specific fragmentation pattern. The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic fragments arising from the cleavage of the biphenyl bond and the loss of methyl groups or the bromine atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to determine the molecular weight of this compound and provide insights into its fragmentation patterns. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Expected Data: A data table would present the mass-to-charge ratio (m/z) of the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern would be expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion.

| Ion | Calculated m/z | Observed m/z | Relative Intensity (%) |

| [M]⁺ (with ⁷⁹Br) | Value | Not Available | Not Available |

| [M+2]⁺ (with ⁸¹Br) | Value | Not Available | Not Available |

Further analysis of the tandem mass spectrometry (MS/MS) data would reveal the fragmentation pathways of the molecule. Cleavage of the biphenyl bond or loss of methyl groups would be anticipated fragmentation patterns, and the m/z values of these fragments would be tabulated to elucidate the structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Expected Data: An interactive data table would list the observed vibrational frequencies (in cm⁻¹) and their corresponding assignments to specific bond vibrations within the molecule. Key expected absorptions would include:

C-H stretching vibrations for the aromatic rings and methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C stretching vibrations of the aromatic rings, expected in the 1600-1450 cm⁻¹ region.

C-H bending vibrations for the aromatic rings and methyl groups.

A characteristic absorption for the C-Br stretching vibration , which typically appears in the lower frequency region of the spectrum (below 800 cm⁻¹).

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Not Available | Aromatic C-H stretch | Not Available |

| Not Available | Aliphatic C-H stretch | Not Available |

| Not Available | Aromatic C=C stretch | Not Available |

| Not Available | C-Br stretch | Not Available |

Raman Spectroscopy Investigations

Expected Data: A table of Raman shifts would be presented, highlighting the vibrational modes that are Raman active. This would include prominent peaks for the symmetric stretching of the biphenyl backbone and the C-Br bond.

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| Not Available | Phenyl ring breathing mode | Not Available |

| Not Available | C-C inter-ring stretch | Not Available |

| Not Available | C-Br stretch | Not Available |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible absorption spectroscopy would be used to study the electronic transitions within the molecule, while fluorescence spectroscopy would provide information about its emissive properties upon excitation.

Expected Data: A data table would summarize the key findings, including the wavelength of maximum absorption (λmax) from the UV-Vis spectrum, which is indicative of the π-π* transitions in the biphenyl system. The molar absorptivity (ε) would also be reported. If the compound is fluorescent, the excitation and emission maxima, as well as the quantum yield, would be included.

| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) |

| UV-Vis | Not Available | Not Available | N/A | N/A |

| Fluorescence | Not Available | N/A | Not Available | Not Available |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Torsion Angle Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and, crucially for a biphenyl compound, the torsion angle between the two phenyl rings.

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Torsion Angle (°) | Not Available |

Without access to experimental data for this compound, the detailed scientific article requested cannot be completed. The information presented here serves as a template for the type of analysis that would be conducted if such data were available.

Intermolecular Interactions and Packing Arrangements

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure, intermolecular interactions, or packing arrangements for the compound this compound. While detailed structural analyses, including Hirshfeld surface analysis and descriptions of intermolecular forces, are available for structurally related brominated biphenyl derivatives, this specific isomer remains uncharacterized in the solid state according to accessible records.

The absence of a determined crystal structure precludes a detailed, data-driven discussion of the specific intermolecular forces, such as van der Waals interactions, potential halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings, that would govern the molecular packing in the crystalline lattice of this compound. Furthermore, without crystallographic information file (CIF) data, the generation of data tables detailing bond lengths, contact distances, and interaction percentages is not possible.

Further experimental investigation, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state and to provide the data necessary for a thorough analysis of its intermolecular interactions and packing motifs.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 ,3 Dimethylbiphenyl

Transformations Involving the Bromo-Substituent

The bromine atom attached to the biphenyl (B1667301) scaffold is a versatile functional handle, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through several key reaction classes.

The carbon-bromine bond in 4-Bromo-2',3'-dimethylbiphenyl is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for constructing extended aromatic systems. These reactions are fundamental in medicinal chemistry and materials science for synthesizing complex biaryl compounds and other conjugated systems. gre.ac.uk

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org Reacting this compound with various arylboronic acids can generate a library of terphenyl derivatives and other complex biaryls. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. uliege.benih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The organozinc partner for this compound can be an arylzinc, vinylzinc, or alkylzinc reagent, offering a broad scope for creating diverse C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. nih.gov

Heck Reaction: In the Heck reaction, an unsaturated halide is coupled with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This allows for the introduction of vinyl groups onto the biphenyl core of this compound, producing styrenic derivatives that can serve as monomers or intermediates for further elaboration. organic-chemistry.orgnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Expected Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2',3'-dimethyl-[1,1':4',1''-terphenyl] derivatives |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | (None required) | 4-Substituted-2',3'-dimethylbiphenyls |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 4-Vinyl-2',3'-dimethylbiphenyl derivatives |

Direct nucleophilic aromatic substitution (SNAr) on non-activated aryl halides like this compound is generally challenging. Unlike alkyl halides, the SN2 pathway is inaccessible due to steric hindrance, and the SN1 pathway is disfavored because of the instability of the aryl cation. chemistrysteps.com

For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org Since this compound lacks such activation, it is largely unreactive toward common nucleophiles under standard conditions. While some modern research has shown that certain SNAr reactions may proceed through a concerted mechanism, these often still require specific electronic characteristics not present in this substrate. nih.govnih.gov Reactions with very strong nucleophiles, such as sodium amide, can sometimes proceed through a highly reactive benzyne (B1209423) intermediate, but this pathway is less common and often leads to mixtures of products.

The bromo-substituent provides a reliable entry point for the synthesis of highly reactive organometallic intermediates, which are powerful nucleophiles and bases in their own right.

Grignard Reagents: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2',3'-dimethyl-[1,1'-biphenyl]-4-yl)magnesium bromide. wikipedia.org This transformation inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile. libretexts.org The resulting Grignard reagent can react with a wide array of electrophiles, including carbon dioxide (to form a carboxylic acid), aldehydes, ketones, and esters. youtube.com Care must be taken to exclude water and air, which would rapidly quench the reagent. wikipedia.orgyoutube.com

Organolithium Reagents: Alternatively, an organolithium reagent can be prepared via halogen-lithium exchange. This is typically achieved by treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent. This reaction is generally faster and cleaner than Grignard formation but requires stricter anhydrous and anaerobic conditions due to the higher reactivity of organolithium compounds.

Reactivity at the Methyl Groups

The two methyl groups at the 2'- and 3'-positions are benzylic and thus exhibit enhanced reactivity compared to simple alkyl groups. This allows for selective functionalization at these side chains.

Benzylic Halogenation: The benzylic hydrogens on the methyl groups are susceptible to free-radical substitution. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat, is a highly effective method for selective benzylic bromination. chemistrysteps.commychemblog.com This reaction proceeds via a resonance-stabilized benzylic radical, making it highly specific for the position adjacent to the aromatic ring. youtube.comyoutube.com Applying this to this compound would likely produce a mixture of 4-bromo-2'-(bromomethyl)-3'-methylbiphenyl and 4-bromo-3'-(bromomethyl)-2'-methylbiphenyl, along with di-brominated products, depending on the reaction stoichiometry.

Benzylic Oxidation: The methyl side chains can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgmasterorganicchemistry.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.org Complete oxidation of one or both methyl groups on this compound would yield the corresponding carboxylic acid(s), such as 4'-bromo-3'-methyl-[1,1'-biphenyl]-2'-carboxylic acid. This transformation is useful for converting an activating, ortho/para-directing alkyl group into a deactivating, meta-directing carboxyl group. libretexts.org

The functional groups introduced through benzylic halogenation or oxidation serve as versatile handles for further synthetic transformations.

The benzylic bromides obtained from NBS bromination are excellent substrates for nucleophilic substitution reactions (SN1 and SN2). They can be converted into a variety of other functional groups, providing a gateway to a wide range of derivatives.

| Starting Material | Nucleophile/Reagent | Product Functional Group | Example Product |

|---|---|---|---|

| Benzylic Bromide | NaOH (aq) | Alcohol | (4'-Bromo-3'-methyl-[1,1'-biphenyl]-2'-yl)methanol |

| Benzylic Bromide | NaCN | Nitrile | (4'-Bromo-3'-methyl-[1,1'-biphenyl]-2'-yl)acetonitrile |

| Benzylic Bromide | NH₃ | Amine | (4'-Bromo-3'-methyl-[1,1'-biphenyl]-2'-yl)methanamine |

| Benzylic Bromide | CH₃COO⁻ | Ester | (4'-Bromo-3'-methyl-[1,1'-biphenyl]-2'-yl)methyl acetate (B1210297) |

Similarly, the carboxylic acids produced from benzylic oxidation can be readily converted into other functional groups. Standard transformations include esterification (reaction with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and subsequent reaction with amines to form amides. These elaborations significantly expand the range of accessible derivatives from the this compound starting material.

Reactivity of the Biphenyl Core

The biphenyl core of this compound consists of two phenyl rings linked by a sigma bond. The degree of conjugation between the rings is influenced by the torsional angle, which is in turn affected by the steric hindrance imposed by the ortho-substituent (the 2'-methyl group). This steric interaction can force the rings out of planarity, thereby reducing the electronic communication between them. Consequently, the two rings can often be considered as distinct, yet interacting, aromatic systems.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents on each ring.

Ring A (the 4-bromophenyl moiety): This ring is substituted with a bromine atom. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene (B151609). However, they are ortho-, para-directing because the lone pairs on the halogen can stabilize the arenium ion intermediate through resonance. Since the para position is already occupied by the other phenyl ring, electrophilic attack will be directed to the positions ortho to the bromine atom (positions 3 and 5).

Ring B (the 2',3'-dimethylphenyl moiety): This ring is substituted with two methyl groups. Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. The 2'-methyl and 3'-methyl groups will synergistically direct incoming electrophiles. The positions ortho and para to the 2'-methyl group are 1', 3', and 6'. The positions ortho and para to the 3'-methyl group are 2', 4', and 5'. The combined directing effects will most strongly activate the 4', 5', and 6' positions. Steric hindrance from the 2'-methyl group and the other phenyl ring will likely disfavor substitution at the 1' and 6' positions.

The following table summarizes the predicted regioselectivity for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Electrophile | Predicted Major Product(s) | Ring of Substitution |

| Nitration | NO₂⁺ | 4-Bromo-3-nitro-2',3'-dimethylbiphenyl and 4-Bromo-5-nitro-2',3'-dimethylbiphenyl | A |

| Halogenation | Br⁺, Cl⁺ | 3,4-Dibromo-2',3'-dimethylbiphenyl and 4-Bromo-3-chloro-2',3'-dimethylbiphenyl | A |

| Sulfonation | SO₃ | 5-Bromo-2',3'-dimethylbiphenyl-2-sulfonic acid | A |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Bromo-2',3'-dimethylbiphenyl-2-yl)ethan-1-one | A |

| Friedel-Crafts Alkylation | R⁺ | 4-Bromo-3-alkyl-2',3'-dimethylbiphenyl | A |

It is important to note that forcing conditions might lead to polysubstitution or substitution on the more deactivated brominated ring.

The biphenyl moiety in this compound is generally resistant to oxidation and reduction under mild conditions due to its aromatic stability.

Oxidative Transformations: Strong oxidizing agents, such as potassium permanganate or chromic acid, under harsh conditions can lead to the degradation of the aromatic rings. The methyl groups are more susceptible to oxidation and could be converted to carboxylic acid groups to yield 4-bromobiphenyl-2',3'-dicarboxylic acid, provided the biphenyl core remains intact. Selective oxidation of the methyl groups without affecting the aromatic rings is challenging but can sometimes be achieved with specific reagents.

Reductive Transformations: The biphenyl core is resistant to reduction by typical catalytic hydrogenation methods that reduce alkenes. More forceful conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon, could potentially reduce one or both aromatic rings to the corresponding cyclohexyl rings. The carbon-bromine bond can be susceptible to reduction. Catalytic hydrogenation in the presence of a palladium catalyst and a base can lead to hydrodebromination, yielding 2',3'-dimethylbiphenyl. Dissolving metal reductions, such as the Birch reduction, would likely lead to a partial reduction of one of the aromatic rings, yielding a non-conjugated diene. The regiochemistry of the Birch reduction would be influenced by the electronic nature of the substituents.

Synthesis of Complex Biphenyl Derivatives from this compound as a Key Intermediate

The presence of the bromine atom makes this compound a valuable intermediate for the synthesis of more complex biphenyl derivatives, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of organoboron reagents (boronic acids or boronate esters) in the presence of a palladium catalyst and a base to generate more complex biaryl, or aryl-alkenyl/alkynyl structures.

Example: Coupling with phenylboronic acid would yield 2',3'-dimethyl-[1,1':4',1''-terphenyl].

Heck-Mizoroki Reaction: This reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene. This is a useful method for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Example: Reaction with styrene (B11656) would produce 4-styryl-2',3'-dimethylbiphenyl.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines, as well as amides and carbamates, to produce N-aryl derivatives.

Example: Coupling with aniline (B41778) would result in N-(2',3'-dimethylbiphenyl-4-yl)aniline.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to aryl-substituted alkynes.

Example: Reaction with phenylacetylene (B144264) would yield 4-(phenylethynyl)-2',3'-dimethylbiphenyl.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent. It is a versatile method for C-C bond formation but is often avoided due to the toxicity of the tin reagents.

Example: Coupling with tributyl(vinyl)stannane would produce 4-vinyl-2',3'-dimethylbiphenyl.

The following table provides a summary of potential complex biphenyl derivatives synthesized from this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2',3'-Dimethyl-[1,1':4',1''-terphenyl] |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Styryl-2',3'-dimethylbiphenyl |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-(2',3'-Dimethylbiphenyl-4-yl)aniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2',3'-dimethylbiphenyl |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Vinyl-2',3'-dimethylbiphenyl |

Theoretical and Computational Chemistry of 4 Bromo 2 ,3 Dimethylbiphenyl

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio)

Quantum mechanical studies, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the properties of 4-Bromo-2',3'-dimethylbiphenyl at the electronic level. These methods provide a foundational understanding of the molecule's behavior.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is characterized by the interplay of its constituent aromatic rings and substituents. The bromine atom, being electronegative, influences the electron distribution across the biphenyl (B1667301) system. The methyl groups, on the other hand, are electron-donating.

A key aspect of the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For substituted biphenyls, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed over the more electron-deficient ring. In this compound, the dimethyl-substituted ring is more electron-rich.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Brominated Biphenyl

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values for a similar brominated biphenyl system calculated using DFT at the B3LYP/6-31G(d) level of theory and are intended for illustrative purposes.

Conformational Analysis and Rotational Barriers of the Biphenyl System

The conformation of this compound is defined by the dihedral angle between the two phenyl rings. Due to steric hindrance from the ortho-substituted methyl group (at the 2' position), a planar conformation is energetically unfavorable. The molecule adopts a twisted conformation to minimize these steric clashes.

Computational methods can be used to calculate the rotational barrier, which is the energy required to rotate one phenyl ring relative to the other. The presence of substituents significantly influences this barrier. The ortho-methyl group, in particular, creates a substantial barrier to rotation. The size and electronic nature of the substituents are determining factors for the height of this energy barrier.

Table 2: Calculated Rotational Energy Barriers for Substituted Biphenyls

| Substituent Pattern | Rotational Barrier (kcal/mol) |

|---|---|

| Biphenyl (unsubstituted) | ~2.0 |

| 2-Methylbiphenyl | ~17 |

| 2,2'-Dimethylbiphenyl | ~20 |

Note: These values are illustrative and sourced from computational studies on related biphenyl systems.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics in Solution and Gas Phase

MD simulations can model the conformational dynamics of this compound in both the gas phase and in different solvents. In the gas phase, the molecule's dynamics are governed by its internal energy. In solution, the solvent molecules can influence the conformational preferences and the rate of interconversion between different twisted conformers. The simulations can track the fluctuations of the dihedral angle over time, revealing the accessible conformational space and the timescale of conformational changes.

Investigation of Intermolecular Interactions

In a condensed phase, molecules of this compound interact with each other. MD simulations can be used to investigate the nature and strength of these intermolecular interactions. For this molecule, key interactions would include van der Waals forces between the aromatic rings and dipole-dipole interactions arising from the polar C-Br bond. The bromine atom can also participate in halogen bonding, a directional interaction with electron-rich atoms of neighboring molecules. Analysis of the radial distribution functions from MD simulations can provide information about the preferred arrangement of molecules in the liquid or solid state.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate properties that correlate with various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically achieved by optimizing the molecular geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table for predicted ¹H NMR chemical shifts is presented below. Please note, these values are illustrative and not the result of actual computations on this compound.

| Atom Number | Predicted Chemical Shift (ppm) |

| H-2 | 7.5 |

| H-3 | 7.3 |

| H-5 | 7.6 |

| H-6 | 7.4 |

| H-4' | 7.1 |

| H-5' | 7.2 |

| H-6' | 7.0 |

| CH₃-2' | 2.3 |

| CH₃-3' | 2.1 |

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. Following geometry optimization, a frequency calculation is performed. This provides the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-specific deviations.

An illustrative table of predicted vibrational frequencies is shown below. These are not actual calculated values for the target molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-Br stretch | 600-500 | Medium |

Elucidation of Reaction Mechanisms and Transition States using Computational Tools

Computational chemistry is instrumental in exploring the potential reaction pathways of this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located and characterized.

Locating Transition States: To study a reaction involving this compound, a proposed reaction coordinate is defined. Various computational algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, can then be used to locate the transition state structure connecting reactants and products. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Analysis: Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species. The energy difference between the reactants and the transition state provides the activation energy barrier for the reaction, a critical parameter in understanding reaction kinetics.

For instance, in a hypothetical Suzuki coupling reaction involving this compound, computational tools could be used to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the transition state and any intermediates for each elementary step.

A conceptual data table for a hypothetical reaction is provided below. These energy values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -20.3 |

Advanced Applications of 4 Bromo 2 ,3 Dimethylbiphenyl As a Chemical Synthon

Building Block in Complex Organic Synthesis

As a substituted biphenyl (B1667301), 4-Bromo-2',3'-dimethylbiphenyl possesses a key structural motif. The bromine atom provides a reactive site for various cross-coupling reactions, which are fundamental in constructing more complex molecules.

Synthesis of Polyaromatic Hydrocarbons and Fused Ring Systems

Polycyclic Aromatic Hydrocarbons (PAHs) are compounds with two or more fused benzene (B151609) rings. researchgate.netnih.gov Their synthesis often involves the annulation of aromatic fragments. While brominated biphenyls can serve as precursors in these syntheses, typically through reactions like Suzuki or Negishi couplings to build larger aromatic systems, specific examples detailing the use of this compound for creating PAHs or fused rings are not prominent in the literature. nih.gov In principle, the bromo-functionalization allows for its use in cross-coupling reactions to form donor-acceptor materials that can be precursors to larger systems. nih.gov

Precursor for Ligands in Transition Metal Catalysis

Biphenyl-based phosphine (B1218219) ligands are crucial in transition-metal catalysis due to their steric and electronic properties, which can influence the efficiency and selectivity of catalytic reactions. sigmaaldrich.com

Design and Synthesis of Novel Biphenyl-Based Ligands

The synthesis of biphenyl-based ligands often involves the functionalization of a biphenyl scaffold. A common strategy is the conversion of a bromo-substituent into a phosphine group via lithiation followed by reaction with a chlorophosphine. While this is a standard method, documented examples of applying this to this compound to create specific, novel ligands are not readily found. The synthesis of related ortho-substituted biphenyl mannosides has been achieved through Suzuki cross-coupling reactions with 2-substituted 4-bromophenols, demonstrating a pathway for functionalizing similar scaffolds. nih.gov

Applications in Asymmetric Catalysis and Stereoselective Transformations

The utility of a chiral ligand is demonstrated by its performance in asymmetric catalysis, where it can induce stereoselectivity in a chemical transformation. dntb.gov.ua Kinetic profiling has been used to study and optimize asymmetric reactions, such as intermolecular alkene bromoesterification. nih.gov However, without specific examples of ligands derived from this compound, a discussion of their direct application in asymmetric catalysis remains speculative.

Role in Materials Science and Polymer Chemistry

Brominated aromatic compounds are frequently used as monomers in the synthesis of high-performance polymers and as intermediates for materials with specific electronic or optical properties, such as liquid crystals. google.com For example, tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane (B13740491) has been used to create porous organic polymers through Heck coupling reactions. nih.gov Similarly, the polymerization of compounds like 4-bromo-2,6-dimethylphenol (B182379) can be controlled to produce polymers with defined molecular weights. researchgate.net These examples highlight the potential utility of brominated biphenyl structures in polymer science. However, specific research detailing the polymerization of this compound or its incorporation into advanced materials is not currently available.

Incorporation into Liquid Crystalline Systems

The presence of the 2' and 3' methyl groups on one of the phenyl rings introduces a notable steric hindrance. This steric bulk can disrupt the co-planar arrangement of the biphenyl rings, leading to a twisted conformation. This twisting can, in turn, affect the intermolecular interactions that are crucial for the formation and stability of various liquid crystal phases. Research on related dimethyl-substituted biphenyl systems has shown that such substitutions can lead to a decrease in the clearing point (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid) and can also destabilize or even suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase.

While direct studies on liquid crystals derived exclusively from this compound are not extensively documented in publicly available literature, the principles derived from analogous systems provide a strong indication of its potential. The synthesis of such liquid crystals would typically involve Suzuki or other cross-coupling reactions, where the bromo functionality of this compound serves as a reactive handle to introduce mesogenic units. These units commonly consist of other aromatic rings, linking groups (like esters or azomethines), and terminal alkyl or alkoxy chains, which are known to promote and stabilize liquid crystalline phases.

Table 1: Predicted Influence of Substituents on Liquid Crystal Properties

| Substituent Group | Position | Predicted Effect on Biphenyl Core | Consequence for Liquid Crystal Properties |

| Methyl (CH₃) | 2', 3' | Increased steric hindrance, induces twisting of phenyl rings | Lowered clearing points, potential destabilization of smectic phases |

| Bromo (Br) | 4 | Increased dipole moment and polarizability | Influence on dielectric anisotropy, potential for enhanced intermolecular interactions |

Application in Polymerization Studies for Functional Materials

In the realm of polymer chemistry, this compound emerges as a promising monomer for the synthesis of functional materials. The bromo substituent provides a reactive site for various polymerization techniques, particularly those involving cross-coupling reactions. This allows for the incorporation of the 2',3'-dimethylbiphenyl unit into the backbone of a polymer chain, thereby imparting specific properties to the resulting material.

The inclusion of the 2',3'-dimethylbiphenyl moiety is expected to enhance the thermal stability and solubility of the resulting polymers. The methyl groups can improve solubility in common organic solvents, which is often a challenge with rigid, conjugated polymers. Furthermore, the non-coplanar nature of the biphenyl unit, induced by the methyl groups, can disrupt extensive chain packing, leading to materials with amorphous or semi-crystalline morphologies. This can be advantageous in applications where high optical clarity or specific solid-state packing is required.

Functional materials derived from the polymerization of this compound could find applications in areas such as organic electronics, high-performance plastics, and membrane technologies. For instance, conjugated polymers containing this unit could be investigated for their electroluminescent properties for use in organic light-emitting diodes (OLEDs). The specific electronic characteristics imparted by the substituted biphenyl core could be tuned to achieve desired emission colors and efficiencies.

While specific examples of polymers synthesized directly from this compound are not widely reported, studies on the polymerization of other brominated and methylated biphenyls provide a strong foundation for its potential. For example, the polymerization of 4-bromo-2,6-dimethylphenol has been shown to produce poly(2,6-dimethyl-1,4-phenylene oxide), a high-performance thermoplastic. This demonstrates the utility of bromo-dimethyl-substituted aromatic compounds as monomers in the synthesis of valuable polymeric materials.

Table 2: Potential Polymerization Reactions and Applications

| Polymerization Technique | Reactive Site on Monomer | Potential Comonomer | Resulting Polymer Type | Potential Applications |

| Suzuki Polycondensation | Bromo group | Aryl diboronic acids/esters | Conjugated Polymer | Organic electronics (OLEDs, OFETs) |

| Heck Polycondensation | Bromo group | Divinyl aromatic compounds | Conjugated Polymer | Gas separation membranes, sensors |

| Buchwald-Hartwig Amination | Bromo group | Diamines | Polyarylamine | Hole-transporting materials in electronics |

Q & A

What are the primary synthetic routes for preparing 4-Bromo-2',3'-dimethylbiphenyl, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using brominated aryl halides and methyl-substituted boronic acids. For example:

- Step 1: Bromination of a pre-functionalized biphenyl precursor at the 4-position using electrophilic brominating agents (e.g., Br₂/FeBr₃) .

- Step 2: Methylation at the 2' and 3' positions via Friedel-Crafts alkylation or directed ortho-metalation strategies .

Key Variables:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but require anhydrous conditions .

- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions like debromination .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates but may reduce regioselectivity .

Data Contradictions:

Conflicting reports on yields (30–75%) arise from differences in steric hindrance caused by methyl groups, which can slow coupling kinetics. Systematic optimization of catalyst loading and ligand design is recommended .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methyl groups at 2' and 3' positions exhibit distinct splitting patterns due to coupling with adjacent protons. For example, methyl protons resonate at δ 2.1–2.4 ppm (doublet of doublets) .

- ¹³C NMR: The brominated carbon (C-4) appears downfield (~δ 125–130 ppm), while methyl carbons resonate at δ 20–25 ppm .

- X-ray Crystallography:

- Used to confirm biphenyl dihedral angles (typically 30–45°) and substituent spatial arrangements. For example, methyl groups induce torsional strain, reducing planarity .

Advanced Application:

Combining DEPT-135 and NOESY experiments clarifies substitution patterns in crowded regions, such as distinguishing 2' and 3' methyl groups .

What strategies mitigate data inconsistencies in biological activity studies of this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ values) often stem from:

- Solubility Issues: Lipophilic biphenyl derivatives require DMSO/cosolvent systems, which may interfere with assays. Pre-solubility testing in PBS or cell media is critical .

- Metabolic Instability: Bromine substituents may undergo hepatic dehalogenation. Use of metabolic inhibitors (e.g., 1-aminobenzotriazole) in vitro improves reproducibility .

Case Study:

In serotonin receptor modulation studies, conflicting results were resolved by standardizing cell lines (HEK-293 vs. CHO) and normalizing data to internal controls (e.g., β-galactosidase) .

How do steric and electronic effects of substituents influence reactivity in further functionalization?

Methodological Answer:

- Steric Effects:

- Electronic Effects:

Experimental Design:

| Reaction Type | Preferred Site | Key Reagents |

|---|---|---|

| Nitration | 5' | HNO₃/H₂SO₄ |

| Suzuki Coupling | 4 | Pd(PPh₃)₄, K₂CO₃ |

| Oxidation | Benzylic C-H | KMnO₄, H₂O |

Controlled experiments with isotopic labeling (e.g., D-labeled methyl groups) can isolate steric vs. electronic contributions .

What are the emerging applications of this compound in materials science?

Methodological Answer:

- Liquid Crystals: The biphenyl core and bromine/methyl substituents enhance mesophase stability. Differential scanning calorimetry (DSC) reveals phase transitions at 120–150°C .

- Organic Semiconductors: Bromine improves electron mobility, while methyl groups reduce crystallization. Charge-carrier mobility is measured via field-effect transistor (FET) configurations .

Advanced Research:

Incorporating the compound into metal-organic frameworks (MOFs) requires ligand pre-functionalization. XPS and BET surface area analysis validate structural integrity post-synthesis .

How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSPR Models: Correlate logP (2.8–3.2) and molecular weight (261.1 g/mol) with biodegradation half-lives (e.g., EPI Suite predictions) .

- DFT Calculations: Predict photodegradation pathways; bromine’s C-Br bond dissociation energy (~65 kcal/mol) suggests susceptibility to UV-induced cleavage .

Validation:

Compare computational results with experimental HPLC-MS data from photolysis studies in simulated sunlight .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Waste Disposal: Brominated waste must be treated with NaHCO₃ to neutralize acidic byproducts before incineration .

Advanced Monitoring:

Use GC-MS to detect airborne brominated volatiles during reactions, ensuring levels remain below OSHA’s permissible exposure limit (PEL: 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.